molecular formula C15H21NO2 B514056 4-{[(Cyclohexylmethyl)amino]methyl}benzoic acid CAS No. 932154-73-9

4-{[(Cyclohexylmethyl)amino]methyl}benzoic acid

Cat. No.: B514056
CAS No.: 932154-73-9
M. Wt: 247.33g/mol
InChI Key: UDJDQPAHYJVSPK-UHFFFAOYSA-N
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Description

4-{[(Cyclohexylmethyl)amino]methyl}benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety linked to a cyclohexylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Cyclohexylmethyl)amino]methyl}benzoic acid typically involves the reaction of benzoic acid derivatives with cyclohexylmethylamine under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the benzoic acid and the amine group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(Cyclohexylmethyl)amino]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{[(Cyclohexylmethyl)amino]methyl}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(Cyclohexylmethyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds like 4-aminobenzoic acid and methyl 4-aminobenzoate share structural similarities.

    Cyclohexylamine derivatives: Compounds such as cyclohexylamine and cyclohexylmethylamine are related due to the presence of the cyclohexyl group.

Uniqueness

4-{[(Cyclohexylmethyl)amino]methyl}benzoic acid is unique due to its specific combination of a benzoic acid moiety with a cyclohexylmethylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-[(cyclohexylmethylamino)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c17-15(18)14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h6-9,12,16H,1-5,10-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJDQPAHYJVSPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNCC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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